molecular formula C23H17NO4 B2793577 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923687-31-4

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2793577
CAS No.: 923687-31-4
M. Wt: 371.392
InChI Key: XQSIYRHYQFTFTC-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a benzamide moiety. Its synthesis typically involves multi-step reactions, including condensation and coupling processes, to introduce the methoxy and benzamide groups .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-20-10-6-5-9-17(20)22-14-19(25)18-13-16(11-12-21(18)28-22)24-23(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSIYRHYQFTFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves the condensation of 2-(2-methoxyphenyl)-4-oxochromen-6-amine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Biological Activities

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has been investigated for various biological activities, including:

  • Anticancer Activity :
    • Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown efficacy against colorectal carcinoma cell lines, with some compounds exhibiting IC50 values lower than standard treatments like 5-fluorouracil (5-FU) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies demonstrated significant inhibitory effects comparable to established antibiotics . The presence of specific functional groups in the structure enhances its lipophilicity and antimicrobial potency.
  • Antioxidant Activity :
    • Flavonoid derivatives, including those structurally related to this compound, are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and associated diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromone Core :
    • The chromone structure is often synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
  • Acylation :
    • The benzamide moiety is introduced through acylation reactions, where an amine reacts with an acid chloride or anhydride.
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures .

Case Study 1: Anticancer Screening

A study evaluated several derivatives of this compound against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives exhibited IC50 values significantly lower than that of 5-FU, suggesting enhanced anticancer activity .

Case Study 2: Antimicrobial Evaluation

In another study, the compound was tested against a range of microbial strains using minimum inhibitory concentration (MIC) assays. Results showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact molecular pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl and benzamide rings. Below is a detailed comparison based on synthesis, physicochemical properties, and functional characteristics.

Substituent Variations on the Chromen-4-One Core

a) N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
  • Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 2-fluorophenyl group.
  • Impact : Fluorine’s electronegativity and smaller atomic radius compared to methoxy may alter electronic distribution, solubility, and intermolecular interactions. This substitution could influence binding affinity in biological systems or crystallization behavior .
b) 4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
  • Structural Difference : A chlorine atom is introduced at the 4-position of the benzamide ring.
  • Impact: Chlorine’s electron-withdrawing nature may enhance thermal stability and affect molecular packing.

Variations in the Benzamide Substituents

a) 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide (4h)
  • Structural Difference: Incorporates a dicyanoimidazole ring instead of the chromen-4-one system.
  • Physicochemical Data : Melting point = 282–284°C; yield = 84%.
b) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structural Difference : A simpler benzamide structure with a 4-chlorophenyl group and methyl substitution.
  • Spectroscopic Data : Fluorescence intensity studies indicate that electron-withdrawing groups (e.g., Cl) redshift emission spectra compared to methoxy or methyl groups. This suggests that the target compound’s fluorescence profile may differ significantly .

Data Table: Key Analogs and Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Characteristics Reference
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-methoxyphenyl, unsubstituted benzamide Not reported Not reported Chromen-4-one core, potential for π-π stacking
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-fluorophenyl Not reported Not reported Enhanced electronegativity, possible bioactivity
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Cl on benzamide Not reported Not reported Increased stability, halogen interactions
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide (4h) Dicyanoimidazole, 2-methoxyphenyl 282–284 84 High melting point, rigid structure
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 4-methyl Not reported 80 Fluorescence redshift due to Cl

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a compound belonging to the class of benzamides and phenylcoumarins, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO6C_{25}H_{21}NO_{6} with a molar mass of approximately 425.44 g/mol. The compound features a chromen-6-yl moiety linked to a benzamide structure, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals and chelate metal ions, contributing to its antioxidant properties.
  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways such as NF-κB, thus reducing inflammation in various models.
  • Anticancer Activity : Preliminary investigations have shown that the compound can induce apoptosis in cancer cells, possibly by modulating signaling pathways associated with cell survival and proliferation.

Case Studies and Experimental Data

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL .
  • Anti-inflammatory Mechanism :
    • In cellular models, treatment with this compound resulted in a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent .
  • Anticancer Studies :
    • In a study involving human cancer cell lines, the compound induced apoptosis at concentrations of 10–50 µM, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityIC50 (µM)Reference
This compoundHighModerate10–50
3-(2-methoxyphenyl)-4-oxo-4H-chromenModerateHigh20–30
3,5-dimethoxy-N-(4-methoxyphenyl)benzamideLowHigh25–35

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